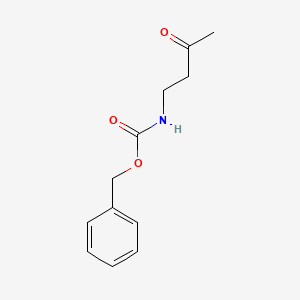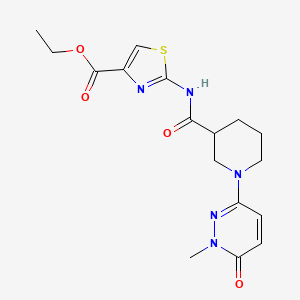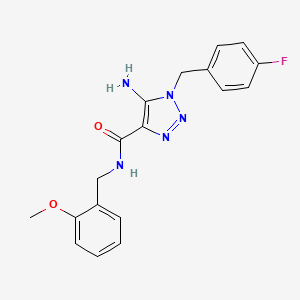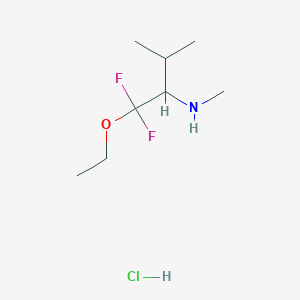
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with tert-butyl and hydroxymethyl groups. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
The primary target of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) . MenA is an enzyme in the menaquinone (MK) biosynthetic pathway, which is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
This compound interacts with MenA, inhibiting its function . This interaction disrupts the synthesis of menaquinone, an important carrier molecule within the mycobacterial electron transport chain (ETC) .
Biochemical Pathways
The compound affects the menaquinone biosynthetic pathway, specifically inhibiting the function of MenA . This disruption leads to a decrease in menaquinone, which plays a crucial role in the ETC of Mtb . The ETC is responsible for transferring electrons from electron donors to acceptors, generating a proton motive force used to produce ATP .
Result of Action
The inhibition of MenA by this compound leads to a disruption in the ETC of Mtb . This disruption can lead to a decrease in ATP production, affecting the survival of Mtb . In combination therapy, this compound has shown potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb within two weeks in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reactors and in-line purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The tert-butyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield piperidine-1-carboxylic acid derivatives, while reduction can produce various piperidine alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups on the piperidine ring, which provides additional sites for chemical modification and functionalization
Propiedades
IUPAC Name |
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h14-15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOOWUJWXQDZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2893549.png)




![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)
![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)
![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)
![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)



![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2893570.png)

